molecular formula C7H3Cl4NO3 B1402256 1-Chloro-4-nitro-2-(trichloromethoxy)benzene CAS No. 1417567-07-7

1-Chloro-4-nitro-2-(trichloromethoxy)benzene

Cat. No.: B1402256
CAS No.: 1417567-07-7
M. Wt: 290.9 g/mol
InChI Key: UXQXGEYSHJFTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-nitro-2-(trichloromethoxy)benzene, commonly known as CNTCB, is an organic compound with a molecular formula of C7H3Cl3NO3. It is a colorless, crystalline solid that is soluble in organic solvents and insoluble in water. CNTCB is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a reagent in a variety of laboratory experiments and processes.

Scientific Research Applications

CNTCB has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and fragrances. It is also used in the synthesis of polymers, polyurethanes, and polyureas. Additionally, CNTCB is used in the synthesis of organic catalysts and catalytic systems.

Mechanism of Action

CNTCB acts as an electrophile in organic synthesis, meaning it can react with nucleophiles to form new covalent bonds. This reaction is known as an electrophilic substitution reaction. CNTCB can also act as a reducing agent, meaning it can reduce other compounds to form new products.
Biochemical and Physiological Effects
CNTCB has no known biochemical or physiological effects in humans or other animals. It is not known to be toxic, carcinogenic, or mutagenic.

Advantages and Limitations for Lab Experiments

CNTCB has several advantages for use in laboratory experiments. It is relatively inexpensive, easily synthesized, and stable in air. Additionally, it can be stored at room temperature. The main limitation of CNTCB is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future applications of CNTCB are numerous. It can be used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, fragrances, polymers, and polyurethanes. Additionally, it can be used in the synthesis of organic catalysts and catalytic systems. Furthermore, CNTCB could be used as a reducing agent in chemical reactions. Finally, CNTCB could be used in the synthesis of new drugs and materials.

Properties

IUPAC Name

1-chloro-4-nitro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQXGEYSHJFTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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